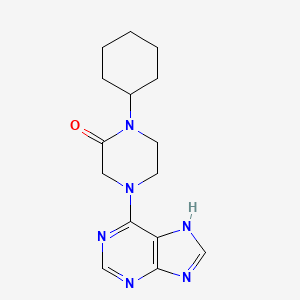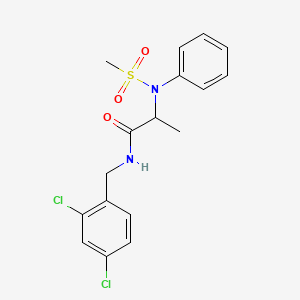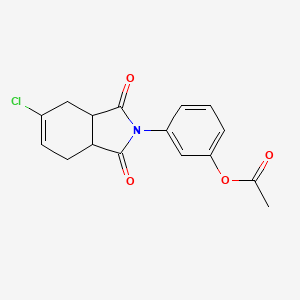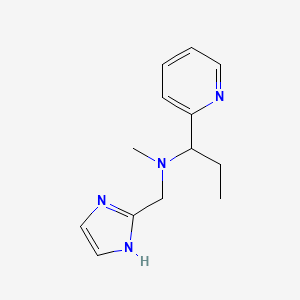
2-(3-chlorophenyl)-5-methyl-4-(1-piperidinylmethylene)-2,4-dihydro-3H-pyrazol-3-one
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic aromatic compounds and utilizing various reagents to introduce different functional groups. For example, Kumar et al. (2004) describe the synthesis of a complex pyrazole derivative through a multi-step process, achieving selective labeling of CB1 receptors, indicative of the intricate synthetic routes that can be applied to similar compounds (Kumar et al., 2004).
Molecular Structure Analysis
The structural characterization of such compounds often employs techniques like X-ray diffraction and DFT (Density Functional Theory) calculations. Şahin et al. (2012) provide an example of structural elucidation through single-crystal X-ray diffraction, supported by DFT calculations to confirm the molecular geometry and electronic structure of a closely related molecule (Şahin et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving this compound might include cyclization, substitution, and addition reactions, given the presence of reactive functional groups like the pyrazole ring and chlorophenyl moiety. The synthesis and reactions detailed by Prabhudeva et al. (2017) illustrate the typical chemical behavior expected from such compounds, emphasizing the role of specific functional groups in driving the reactions (Prabhudeva et al., 2017).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystallinity, are crucial for understanding the compound's behavior under different conditions. The work by Abuelela et al. (2021) on a related molecule provides insights into how these properties can be determined and their significance in the compound's overall characterization (Abuelela et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and potential for interactions with biological targets, are determined by the compound's functional groups and molecular structure. Kariuki et al. (2021) discuss the synthesis and structural characterization of a similar compound, highlighting the influence of molecular structure on its chemical properties and potential applications (Kariuki et al., 2021).
特性
IUPAC Name |
(4Z)-2-(3-chlorophenyl)-5-methyl-4-(piperidin-1-ylmethylidene)pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-12-15(11-19-8-3-2-4-9-19)16(21)20(18-12)14-7-5-6-13(17)10-14/h5-7,10-11H,2-4,8-9H2,1H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNXCNYUQLOZAR-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CN2CCCCC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\N2CCCCC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(3-chlorophenyl)-5-methyl-4-(piperidin-1-ylmethylidene)-2,4-dihydro-3H-pyrazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazole](/img/structure/B4022640.png)

![N-cyclohexyl-2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4022660.png)





![2-[4-(4-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4022719.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanoic acid](/img/structure/B4022727.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4022733.png)
![N,N-dimethyl-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4022742.png)

